N-(1-cyanopropyl)-3-(difluoromethoxy)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanopropyl)-3-(difluoromethoxy)-4-methoxybenzamide is a synthetic organic compound characterized by the presence of a benzamide core substituted with a cyanopropyl group, a difluoromethoxy group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanopropyl)-3-(difluoromethoxy)-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Nitrile Formation:
Methoxylation: The difluoromethoxy and methoxy groups are introduced via nucleophilic substitution reactions using appropriate methoxy and difluoromethoxy reagents.
Amidation: The final step involves the formation of the benzamide core through an amidation reaction between the substituted benzoyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanopropyl)-3-(difluoromethoxy)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzamide oxides, while reduction can produce amines.
Scientific Research Applications
N-(1-cyanopropyl)-3-(difluoromethoxy)-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of N-(1-cyanopropyl)-3-(difluoromethoxy)-4-methoxybenzamide involves its interaction with specific molecular targets. The cyanopropyl group can interact with enzymes or receptors, while the difluoromethoxy and methoxy groups can modulate the compound’s binding affinity and selectivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanopropyl)benzamide
- N-(1-cyanopropyl)-4-methoxybenzamide
- N-(1-cyanopropyl)-3-methoxybenzamide
Uniqueness
N-(1-cyanopropyl)-3-(difluoromethoxy)-4-methoxybenzamide is unique due to the presence of both difluoromethoxy and methoxy groups, which can enhance its chemical stability and biological activity compared to similar compounds. These structural features can also influence its solubility and pharmacokinetic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-cyanopropyl)-3-(difluoromethoxy)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O3/c1-3-9(7-16)17-12(18)8-4-5-10(19-2)11(6-8)20-13(14)15/h4-6,9,13H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULOKNPOWXDCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC(=C(C=C1)OC)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.